
Di(12-hydroxystearoyl)-palmitoyl-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(12-hydroxystearoyl)-palmitoyl-glycerol is a complex lipid molecule derived from the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This compound is notable for its unique structural properties, which make it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di(12-hydroxystearoyl)-palmitoyl-glycerol typically involves the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This process can be catalyzed by lipases, which are enzymes that facilitate the esterification reaction. The reaction is usually carried out in organic solvents such as diisopropyl ether, which supports lipase activity and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized lipases to catalyze the esterification reaction. This method allows for the continuous production of the compound in large quantities. The use of supercritical CO2 extraction with methanol as a co-solvent on a bed of immobilized lipase has also been demonstrated to be effective .
Análisis De Reacciones Químicas
Types of Reactions
Di(12-hydroxystearoyl)-palmitoyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester bonds can be hydrolyzed to form free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free fatty acids and glycerol.
Aplicaciones Científicas De Investigación
Di(12-hydroxystearoyl)-palmitoyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mecanismo De Acción
The mechanism of action of di(12-hydroxystearoyl)-palmitoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar in structure but contains stearic acid instead of palmitic acid.
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol: Contains an additional oxo group, which alters its chemical properties.
Di(12-hydroxystearoyl)-arachidoyl-glycerol: Contains arachidic acid, which has a longer carbon chain compared to palmitic acid.
Uniqueness
Di(12-hydroxystearoyl)-palmitoyl-glycerol is unique due to the presence of both 12-hydroxystearic acid and palmitic acid, which confer distinct physical and chemical properties. The combination of these fatty acids results in a compound with unique emulsifying and lubricating properties, making it valuable in various industrial applications.
Propiedades
Fórmula molecular |
C55H106O8 |
|---|---|
Peso molecular |
895.4 g/mol |
Nombre IUPAC |
[2-hexadecanoyloxy-3-(12-hydroxyoctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C55H106O8/c1-4-7-10-13-14-15-16-17-18-19-28-33-40-47-55(60)63-52(48-61-53(58)45-38-31-26-22-20-24-29-36-43-50(56)41-34-11-8-5-2)49-62-54(59)46-39-32-27-23-21-25-30-37-44-51(57)42-35-12-9-6-3/h50-52,56-57H,4-49H2,1-3H3 |
Clave InChI |
ASIMWTLWVBVFEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


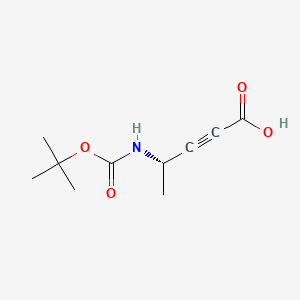
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)


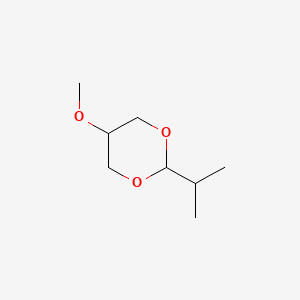
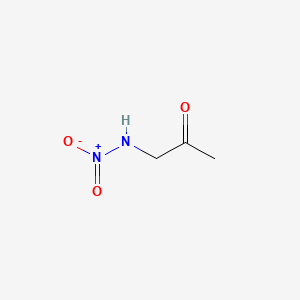

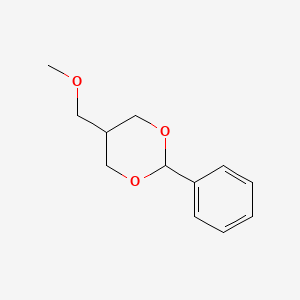

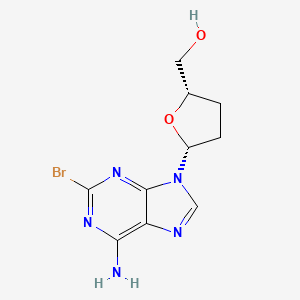

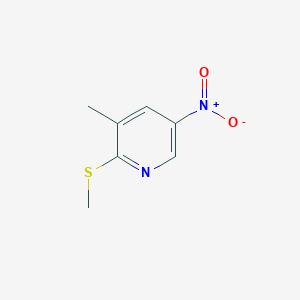
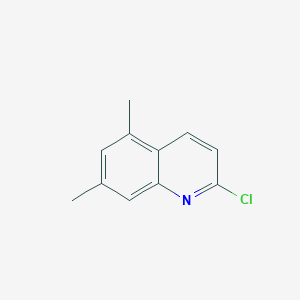
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
